(+)-Longifolene

Vue d'ensemble

Description

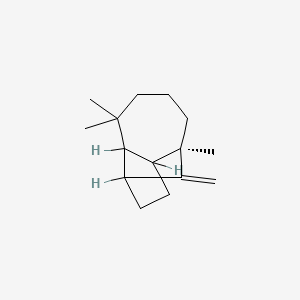

(+)-Longifolene is a naturally occurring, oily liquid hydrocarbon primarily found in the high-boiling fraction of certain pine resins. It is a tricyclic sesquiterpene, meaning it consists of three isoprene units and contains fifteen carbon atoms. The name “longifolene” is derived from the pine species from which the compound was first isolated .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(+)-Longifolene can be synthesized through various methods. One approach involves the cyclization of farnesyl diphosphate, a common precursor in terpene biosynthesis. The cyclization process is typically catalyzed by enzymes or acids, leading to the formation of the tricyclic structure of longifolene .

Another synthetic route involves the use of heavy pine oil as a raw material. The process includes the use of sulfuric acid as a catalyst, with the reaction conditions optimized to achieve high purity of longifolene. Factors such as the type and amount of catalyst, solvent type and amount, reaction temperature, and reaction time are crucial in determining the purity of the final product .

Industrial Production Methods

In industrial settings, longifolene is often extracted from the high-boiling fraction of pine resins. The extraction process involves distillation and purification steps to isolate longifolene from other components. Modern techniques such as X-ray crystallography and spectroscopic methods are employed to ensure the purity and structural integrity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

(+)-Longifolene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, leading to the formation of diverse products.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of longifolene can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Substitution reactions involving longifolene often use halogens or other electrophilic reagents.

Major Products Formed

The major products formed from these reactions include oxygenated derivatives, reduced derivatives, and halogenated derivatives.

Applications De Recherche Scientifique

(+)-Longifolene is a naturally occurring sesquiterpene with a variety of applications, stemming from its unique chemical structure and biological activities. Research has explored its uses in various fields, including pharmaceuticals, industrial production, and food preservation .

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity Several studies have highlighted longifolene's potential as an anticancer agent. Longifolene has demonstrated cytotoxic activity against prostate (DU-145) and oral (SCC-29B) cancer cell lines, exhibiting minimal toxicity to healthy kidney cells (Vero cells) . This suggests that longifolene can differentiate between cancerous and non-cancerous cells, potentially reducing the side effects associated with traditional chemotherapy .

- Specifically, in vitro cytotoxicity assays have shown that certain longifolene derivatives exhibit more broad-spectrum anticancer activity than the positive control 5-FU, against cancer cell lines such as T-24, MCF-7, HepG2, A549, and HT-29 .

- Antimicrobial Properties Longifolene is one of many spice-derived compounds with antimicrobial properties . Antimicrobial substances are used to eliminate or impede the growth of microorganisms such as bacteria, viruses, fungi, and protozoa and are widely used in food preservation, medicine, and personal hygiene .

Industrial Production

- Biosynthesis of Longifolene Longifolene has traditionally been challenging to produce in large quantities due to low yields from chemical catalysis and plant extraction . However, recent advancements in biosynthesis have significantly improved its production.

- Genetic strategies applied to Saccharomyces cerevisiae cultures, such as regulating rate-limiting enzymes, eliminating competitive pathways, and enhancing precursor supply, have enabled high yields of longifolene . Specifically, a combination of these strategies resulted in a production of 27.30 mg/L in shake flasks and 1249 mg/L in fed-batch fermentation, which is the highest reported yield to date .

- E. coli has also been used as a host for microbial longifolene production . Augmenting the metabolic flux to farnesyl pyrophosphate (FPP) by different FPP synthases conferred a 1.8-fold increase in longifolene production . An additional enhancement of longifolene production (up to 2.64 mg/L) was achieved by introducing an exogenous mevalonate pathway .

Food Preservation

- Natural Food Preservative Longifolene is found in spices that can act as natural food preservatives . Spices have inherent antimicrobial properties that can inhibit foodborne microorganisms, offering safer and more sustainable methods for extending shelf life . The exploration of spices and their components, like longifolene, is a growing area of interest for replacing artificial preservatives .

Environmental Science

- Aerosol Chemistry Longifolene's ozonolysis (reaction with ozone) has been studied to understand the evolution of product composition and volatility distribution, which is relevant to atmospheric chemistry and aerosol formation .

Data Table: Cytotoxic Activity of Longifolene

| Cell Line | IC50 (µg/mL) |

|---|---|

| Prostate (DU-145) | 78.64 |

| Oral (SCC-29B) | 88.92 |

| Vero cells | 246.3 |

IC50 values represent the concentration at which the substance inhibits 50% of cell growth .

Case Study: Total Synthesis of Longifolene

Mécanisme D'action

The mechanism of action of longifolene involves its interaction with various molecular targets and pathways. The biosynthesis of longifolene begins with farnesyl diphosphate, which undergoes a cationic polycyclization cascade. This process involves the loss of the pyrophosphate group and cyclization by the distal alkene, leading to the formation of intermediate compounds. These intermediates undergo further transformations, including hydride shifts and rearrangements, to form the final tricyclic structure of longifolene .

Comparaison Avec Des Composés Similaires

(+)-Longifolene is unique among sesquiterpenes due to its tricyclic structure and specific chemical properties. Similar compounds include other sesquiterpenes such as caryophyllene, humulene, and farnesene. These compounds share some structural similarities with longifolene but differ in their specific arrangements of carbon atoms and functional groups .

List of Similar Compounds

- Caryophyllene

- Humulene

- Farnesene

Each of these compounds has its own unique properties and applications, making them valuable in different contexts. longifolene’s distinct tricyclic structure sets it apart from these other sesquiterpenes .

Propriétés

Numéro CAS |

475-20-7 |

|---|---|

Formule moléculaire |

C15H24 |

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane |

InChI |

InChI=1S/C15H24/c1-10-11-6-7-12-13(11)14(2,3)8-5-9-15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11-,12-,13-,15-/m1/s1 |

Clé InChI |

PDSNLYSELAIEBU-RGCMKSIDSA-N |

SMILES |

CC1(CCCC2(C3C1C(C2=C)CC3)C)C |

SMILES isomérique |

C[C@]12CCCC([C@H]3[C@H]1CC[C@@H]3C2=C)(C)C |

SMILES canonique |

CC1(CCCC2(C3C1C(C2=C)CC3)C)C |

Apparence |

Solid powder |

Point d'ébullition |

258.0 °C |

Key on ui other cas no. |

475-20-7 |

Description physique |

Liquid |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Longifolene; Junipen; Junipene; Kuromatsuen; Kuromatsuene; Longifolen; NSC 150808; NSC-150808; NSC150808; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.